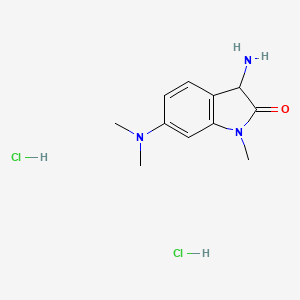
3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride
説明
3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride, with the CAS number 1786215-06-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indole class of compounds, which are known for their various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit promising antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing significant inhibition.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The indole structure is frequently associated with anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
For instance, a related study highlighted a series of indole derivatives that showed significant activity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range . The potential mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
There is emerging evidence that indole derivatives can exhibit neuroprotective effects. Compounds in this class have been shown to interact with neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases. Specifically, they may act as GABAergic agents, which could be beneficial in conditions like epilepsy and anxiety disorders .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several indole derivatives, including our compound of interest. The results confirmed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer activity .
- Neuroprotective Assessment : An investigation into the neuroprotective effects of related indole compounds revealed their ability to inhibit oxidative stress-induced neuronal cell death, pointing towards their potential use in treating neurodegenerative disorders .
科学的研究の応用
Biological Activities
Research indicates that 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its interaction with specific biological targets is crucial for understanding its potential therapeutic roles.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Applications in Research
The compound has found applications across several research domains:
- Drug Development : Its unique indole structure and functional groups make it a valuable scaffold for designing new pharmaceuticals.
- Biological Interaction Studies : Investigations into how this compound interacts with various biological targets are ongoing, with implications for drug optimization and development.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Anticancer Study : In vitro studies demonstrated that 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
- Neuroprotection Research : A study investigating its effects on neuronal cells showed that the compound could reduce oxidative stress markers, indicating potential neuroprotective effects.
These findings emphasize the need for further research to fully elucidate the mechanisms of action and therapeutic potential of this compound.
特性
IUPAC Name |
3-amino-6-(dimethylamino)-1-methyl-3H-indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-13(2)7-4-5-8-9(6-7)14(3)11(15)10(8)12;;/h4-6,10H,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLZHMXSMKWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(C1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















